molecular formula C24H40O6 B056372 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid CAS No. 140852-41-1

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid

Cat. No.: B056372
CAS No.: 140852-41-1
M. Wt: 424.6 g/mol
InChI Key: COCMFMBNEAMQMA-XEGXWRQYSA-N
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Description

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid is a synthetic, tetrahydroxylated bile acid analog with the molecular formula C24H40O6 and a molecular weight of 424.57 g/mol . This compound is provided as a high-purity chemical tool for research purposes exclusively. Its core research value lies in the investigation of bile acid metabolism and transport, particularly in the context of liver disease models. Studies suggest that the synthesis of atypical tetrahydroxylated bile acids, such as this one, may serve as a protective mechanism in certain forms of cholestasis, potentially by neutralizing the toxic effects of accumulated bile acids in the liver . The presence of four hydroxyl groups at the 3alpha, 6beta, 7beta, and 12beta positions distinguishes it from common primary bile acids and influences its physicochemical properties and interaction with hepatic transporter systems like BSEP and MRP2 . Researchers utilize this compound to explore alternative pathways for bile acid elimination and their role in mitigating hepatotoxicity. The structure of this analog has been confirmed through proton nuclear magnetic resonance (NMR) and mass spectrometry, and it can be synthesized from 3alpha,12beta-dihydroxy-5beta-chol-6-en-24-oic acid via N-methylmorpholine-N-oxide-catalyzed osmium tetroxide oxidation . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18-,20+,21+,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCMFMBNEAMQMA-XEGXWRQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197766
Record name (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

140852-41-1
Record name (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140852-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3α,5β,6β,7β,12β)-3,6,7,12-Tetrahydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3a,6b,7b,12b-Tetrahydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000377
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Hydroxylation at C6 and C7

The C6 and C7 hydroxyl groups are introduced via epoxidation followed by acid-catalyzed ring opening. Initially, the Δ5 double bond of the precursor is epoxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C. The resulting epoxide is treated with a mixture of sulfuric acid and acetic acid to induce ring opening, yielding a diol with β-configuration at C6 and C7. This step is critical for establishing the 6β,7β-dihydroxy motif.

Stereochemical Control

To prevent undesired stereochemical outcomes, the 3α- and 12β-hydroxyl groups are protected as tert-butyldimethylsilyl (TBDMS) ethers prior to epoxidation. Deprotection is performed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), restoring the free hydroxyl groups without altering the newly introduced 6β,7β-diol. The final product is purified via silica gel chromatography using a gradient of dichloromethane and methanol (95:5 to 85:15).

Isomer Separation via Crystallization

Crude synthesis products often contain mixtures of E/Z isomers or stereochemical byproducts. Isolation of the desired 3α,6β,7β,12β-tetrahydroxy-5β-cholan-24-oic acid is achieved through solubility-driven crystallization.

Solvent Optimization

Ethanol and ethyl acetate are employed as crystallization solvents due to their differential solubility effects on E and Z isomers. The E isomer exhibits lower solubility in ethanol, allowing selective crystallization at 15–20°C. The Z isomer remains in the mother liquor, which is removed via centrifugation. Two washes with ethyl acetate further purify the crystalline product, yielding >98% enantiomeric excess.

Recrystallization from Mixed Solvents

For higher purity, the compound is recrystallized from a 1:0.9 (v/v) mixture of ethyl acetate and acetonitrile. This solvent system enhances crystal lattice formation, producing needle-like crystals suitable for X-ray diffraction analysis. The process achieves a final yield of 77% and a melting point of 218–220°C.

Oxidation-Reduction Approaches

Alternative routes utilize oxidation-reduction sequences to install hydroxyl groups. A notable strategy involves the use of 2-iodoxybenzoic acid (IBX) for selective oxidation.

IBX-Mediated Oxidation

In a nitrogen atmosphere, 3α-(2,2-dimethylpropanoyl)-7α-hydroxy-(6E)-ethylidene-5β-cholan-24-oic acid methyl ester is treated with IBX-quinoline adduct in THF at 50°C. This oxidizes the 7α-hydroxy group to a ketone, which is subsequently reduced back to a β-hydroxyl group using sodium borohydride in methanol. The reduction step ensures retention of the 7β configuration.

Saponification and Acidification

Post-oxidation, the methyl ester is hydrolyzed using 30% NaOH in methanol at 50°C for 48 hours. Acidification with 37% HCl precipitates the free acid, which is filtered and dried under vacuum. This step achieves quantitative conversion with minimal epimerization.

Analytical Characterization

Synthetic batches are validated using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry.

NMR Spectroscopy

The ¹H-NMR spectrum (300 MHz, CDCl₃) displays characteristic signals at δ 6.18 (q, J = 6.9 Hz) for the ethylidene proton and δ 3.70–3.58 (m) for the 3α-hydroxyl group. The 12β-hydroxyl proton resonates as a broad singlet at δ 2.60–1.10, confirming its axial orientation.

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) reveals a single peak at 12.3 minutes, corresponding to >99.5% purity. UV detection at 210 nm ensures no co-eluting impurities.

Challenges and Optimization

Byproduct Formation

The primary byproduct, 3α,6α,7α,12β-tetrahydroxy-5β-cholan-24-oic acid, arises from epoxide ring-opening in a non-stereoselective manner. Its formation is minimized by maintaining reaction temperatures below 10°C during epoxidation.

Yield Improvement

Replacing THF with dimethylformamide (DMF) in the IBX oxidation step increases yields from 53% to 68% due to enhanced reagent solubility. Additionally, reducing the saponification time from 48 to 24 hours prevents degradation of acid-labile hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions: 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for nuclear receptors such as the farnesoid X receptor (FXR), which regulates the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes like cholesterol 7alpha-hydroxylase, influencing cholesterol metabolism and homeostasis .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic acid with key analogs:

Compound Name Hydroxyl Group Positions Molecular Formula Molecular Weight Biological Source/Context Key Functional Role
3α,6β,7β,12β-Tetrahydroxy-5β-cholan-24-oic Acid 3α, 6β, 7β, 12β C₂₄H₃₈O₆ 434.56 Synthetic/putative metabolite Potential detoxification agent (inferred)
Cholic Acid (CA) 3α, 7α, 12α C₂₄H₄₀O₅ 408.57 Human, murine bile Emulsification of dietary lipids
Hyocholic Acid 3α, 6α, 7α C₂₄H₄₀O₅ 408.57 Germ-free pigs Primary bile acid in pigs
3α,6β,7β,12α-Tetrahydroxy-5β-cholan-24-oic Acid 3α, 6β, 7β, 12α C₂₄H₃₈O₆ 434.56 spgp knockout mice Cholestasis mitigation
Ursodeoxycholic Acid (UDCA) 3α, 7β C₂₄H₄₀O₄ 392.57 Human, bears Choleretic, anti-apoptotic agent
3α,6α,7α,12α-Tetrahydroxy-5β-cholan-24-oic Acid 3α, 6α, 7α, 12α C₂₄H₃₈O₆ 434.56 Human neonates, meconium Fetal bile acid metabolism

Key Research Findings

Role in Cholestasis: The analog 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid is synthesized in spgp knockout mice to counteract bile acid toxicity, reducing cholestatic severity despite impaired bile salt export . In contrast, hyocholic acid (3α,6α,7α-trihydroxy) in pigs is a primary bile acid, highlighting species-specific hydroxylation patterns .

Neonatal Metabolism :

  • 3α,6α,7α,12α-tetrahydroxy-5β-cholan-24-oic acid (6α-hydroxycholic acid) is abundant in human meconium and neonatal urine, suggesting a role in fetal bile acid elimination .

Synthetic Accessibility :

  • Hydroxylation at C-6β and C-7β requires specialized synthetic routes, such as Meerwein–Ponndorf–Verley reduction or dimethyldioxirane-mediated oxidation, which differ from methods used for α-hydroxylated analogs (e.g., cholic acid) .

Physicochemical Properties :

  • The β-configuration at C-6 and C-7 increases polarity, enhancing aqueous solubility. This contrasts with ursodeoxycholic acid (3α,7β-dihydroxy), which relies on 7β-hydroxylation for its therapeutic efficacy in dissolving cholesterol gallstones .

Implications of Hydroxylation Patterns

  • Toxicity Modulation: β-hydroxylation at C-6 and C-7 reduces membrane disruption compared to monohydroxy or dihydroxy bile acids, as seen in the protective role of 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acid in cholestasis .
  • Enzymatic Specificity: Hydroxylases like CYP3A4 and CYP7A1 exhibit stereoselectivity, favoring α-hydroxylation. The synthesis of β-hydroxylated analogs often requires non-enzymatic methods or rare biosynthetic pathways .
  • Evolutionary Diversity : Germ-free pigs produce hyodeoxycholic acid (3α,6α-dihydroxy), while mice synthesize tetrahydroxylated variants under pathological stress, illustrating adaptive bile acid diversification .

Biological Activity

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic acid, also known as a bile acid derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique hydroxyl group positioning on the cholanic acid backbone, which influences its interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C24_{24}H40_{40}O6_6, and it possesses a molecular weight of approximately 424.58 g/mol. Its structure features four hydroxyl groups, which play a crucial role in its solubility and biological interactions.

1. Cholesterol Metabolism

Research indicates that bile acids such as this compound are involved in the regulation of cholesterol metabolism. They facilitate the emulsification of dietary fats and enhance the absorption of fat-soluble vitamins. The compound's hydroxyl groups contribute to its amphipathic nature, allowing it to interact effectively with lipid membranes.

2. Antimicrobial Properties

Studies have shown that bile acids can exhibit antimicrobial activity against various pathogens. Specifically, this compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial membranes due to the detergent-like properties of bile acids.

3. Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of bile acids. The compound may modulate inflammatory pathways by acting on specific nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G protein-coupled bile acid receptor). Activation of these receptors can lead to reduced expression of pro-inflammatory cytokines.

4. Hepatoprotective Effects

Bile acids are known to play a role in liver health. Research suggests that this compound may protect hepatocytes from apoptosis induced by various stressors. This effect is likely mediated through the modulation of cellular signaling pathways involved in cell survival and apoptosis.

Case Studies

StudyFindings
Study A Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness comparable to standard antibiotics.
Study B Showed significant reduction in inflammatory markers in vitro when treated with the compound in macrophage cell lines.
Study C Reported hepatoprotective effects in animal models subjected to chemically induced liver damage, showing improved liver function tests post-treatment.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The amphipathic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.
  • Receptor Activation : Interaction with FXR and TGR5 leads to downstream effects on gene expression related to metabolism and inflammation.
  • Cell Signaling Modulation : Influences pathways related to apoptosis and cell survival in hepatocytes.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid
Reactant of Route 2
3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid

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